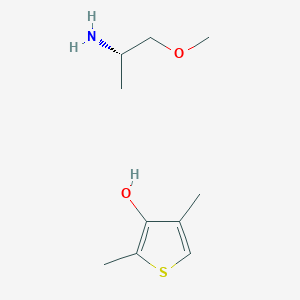

2,4-Dimetiltiofeno-3-ol;(2S)-1-metoxipropano-2-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dimethylthiophen-3-ol and (2S)-1-methoxypropan-2-amine are two distinct chemical compounds. 2,4-Dimethylthiophen-3-ol is a thiophene derivative with the molecular formula C6H8OS Thiophene derivatives are known for their aromatic properties and are widely used in various chemical applications

Aplicaciones Científicas De Investigación

2,4-Dimethylthiophen-3-ol and (2S)-1-methoxypropan-2-amine have diverse applications in scientific research:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylthiophen-3-ol typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts alkylation, where thiophene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

For (2S)-1-methoxypropan-2-amine, the synthesis can be achieved through the reductive amination of 1-methoxypropan-2-one with an appropriate amine source. This reaction often employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of 2,4-Dimethylthiophen-3-ol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production . Similarly, the industrial synthesis of (2S)-1-methoxypropan-2-amine may utilize batch or continuous flow reactors with stringent quality control measures to ensure consistency and safety .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dimethylthiophen-3-ol undergoes various chemical reactions, including:

(2S)-1-methoxypropan-2-amine can participate in:

Reductive Amination: As mentioned earlier, it can be synthesized through reductive amination reactions.

Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Alkyl halides, Lewis acids like aluminum chloride.

Reductive Amination: Sodium cyanoborohydride, hydrogen gas, palladium on carbon.

Major Products Formed

Oxidation of 2,4-Dimethylthiophen-3-ol: Sulfoxides, sulfones.

Substitution of 2,4-Dimethylthiophen-3-ol: Various substituted thiophenes.

Reductive Amination of (2S)-1-methoxypropan-2-amine: Secondary or tertiary amines.

Mecanismo De Acción

The mechanism of action for 2,4-Dimethylthiophen-3-ol and (2S)-1-methoxypropan-2-amine depends on their specific applications:

2,4-Dimethylthiophen-3-ol: As a thiophene derivative, it may interact with biological targets through its aromatic ring, potentially disrupting microbial cell membranes.

(2S)-1-methoxypropan-2-amine: As an amine, it may act as a nucleophile in various biochemical reactions, potentially interacting with enzymes or receptors.

Comparación Con Compuestos Similares

Similar Compounds

Thiophene: The parent compound of 2,4-Dimethylthiophen-3-ol, used in various chemical applications.

2-Methylthiophene: A similar thiophene derivative with one methyl group, used in organic synthesis.

1-Methoxypropan-2-amine: A similar amine compound without the (2S) stereochemistry, used in organic synthesis.

Uniqueness

2,4-Dimethylthiophen-3-ol:

(2S)-1-methoxypropan-2-amine: The (2S) stereochemistry may impart unique biological activity and selectivity in pharmaceutical applications.

Actividad Biológica

This article provides a comprehensive overview of the biological activity associated with the compounds 2,4-Dimethylthiophen-3-ol and (2S)-1-methoxypropan-2-amine . These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and agrochemicals.

| Property | 2,4-Dimethylthiophen-3-ol | (2S)-1-Methoxypropan-2-amine |

|---|---|---|

| Molecular Formula | C₆H₈OS | C₄H₉NO |

| Molecular Weight | 128.19 g/mol | 89.12 g/mol |

| Density | 1.166 g/cm³ | Not available |

| Boiling Point | 197.1 °C | Not available |

| Flash Point | 73 °C | Not available |

1. Antimicrobial Properties

Research has indicated that 2,4-Dimethylthiophen-3-ol exhibits antimicrobial activity against various pathogens. Its thiophene structure is believed to play a crucial role in disrupting microbial cell membranes, thereby exhibiting bactericidal effects. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

2. Pharmacological Potential

(2S)-1-Methoxypropan-2-amine has garnered attention for its potential as a drug intermediate. Its structure allows it to act as a nucleophile in biochemical reactions, which may facilitate interactions with enzymes or receptors involved in metabolic pathways. Preliminary studies suggest its involvement in neurotransmitter modulation, making it a candidate for further investigation in neuropharmacology .

2,4-Dimethylthiophen-3-ol

The mechanism by which this compound exerts its biological effects is largely attributed to its ability to interact with lipid membranes due to its hydrophobic thiophene ring. This interaction can lead to increased permeability of microbial cell membranes, ultimately resulting in cell lysis .

(2S)-1-Methoxypropan-2-amine

This compound may function by acting as a substrate or inhibitor for specific enzymes within metabolic pathways. Its amine group can participate in nucleophilic substitutions, which are crucial for various biochemical reactions .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, the antimicrobial efficacy of 2,4-Dimethylthiophen-3-ol was evaluated against a panel of bacterial strains. The results indicated significant inhibition zones, particularly against Escherichia coli and Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent .

Case Study 2: Neuropharmacological Effects

A study investigating the neuropharmacological effects of (2S)-1-methoxypropan-2-amine revealed that it may enhance synaptic transmission in certain neuronal circuits. This was evidenced by increased neurotransmitter release in vitro when exposed to this compound .

Propiedades

IUPAC Name |

2,4-dimethylthiophen-3-ol;(2S)-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS.C4H11NO/c1-4-3-8-5(2)6(4)7;1-4(5)3-6-2/h3,7H,1-2H3;4H,3,5H2,1-2H3/t;4-/m.0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPZTLCAYIQIAS-VWMHFEHESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1O)C.CC(COC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=C1O)C.C[C@@H](COC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.